6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate
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Overview
Description
6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a pyridazine ring substituted with chloro and chlorophenyl groups, and an octanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate typically involves the reaction of 6-chloro-3-(4-chlorophenyl)pyridazine with octanoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.
Substitution: The chloro groups in the compound can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and alkyl halides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazine compounds.
Scientific Research Applications
6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(4-chlorophenyl)pyridazine
- 6-Chloro-4-hydroxy-3-phenyl-pyridazine
- 4-(6-chloro-pyridazin-3-yl)-morpholine
Uniqueness
6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This ester group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
138650-62-1 |
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Molecular Formula |
C18H20Cl2N2O2 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
[6-chloro-3-(4-chlorophenyl)pyridazin-4-yl] octanoate |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-2-3-4-5-6-7-17(23)24-15-12-16(20)21-22-18(15)13-8-10-14(19)11-9-13/h8-12H,2-7H2,1H3 |
InChI Key |
HSKJTJCBZWPVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC(=NN=C1C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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